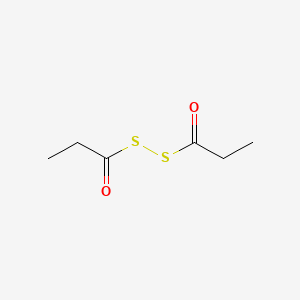

Disulfide, bis(1-oxopropyl)

Description

Structure

3D Structure

Properties

CAS No. |

62652-55-5 |

|---|---|

Molecular Formula |

C6H10O2S2 |

Molecular Weight |

178.3 g/mol |

IUPAC Name |

S-propanoylsulfanyl propanethioate |

InChI |

InChI=1S/C6H10O2S2/c1-3-5(7)9-10-6(8)4-2/h3-4H2,1-2H3 |

InChI Key |

DYANTIMWJWOBIF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)SSC(=O)CC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Disulfide, Bis 1 Oxopropyl and Analogues

Disulfide Bond Cleavage and Reduction Pathways

The disulfide bond of Disulfide, bis(1-oxopropyl) can be cleaved through various reductive pathways, yielding the corresponding thiol, in this case, propanethioic S-acid.

Tertiary phosphines, such as triphenylphosphine (B44618) (PPh₃) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are highly effective reagents for the reduction of disulfides. harvard.edunih.govresearchgate.net The reaction is essentially irreversible due to the formation of a very stable phosphine (B1218219) oxide (R₃P=O). harvard.edu

The mechanism involves a nucleophilic attack by the phosphorus atom on one of the sulfur atoms of the disulfide bond. nih.govresearchgate.net This results in the formation of a thiophosphonium intermediate. In the presence of water, this intermediate is hydrolyzed to yield two equivalents of the corresponding thiol and the phosphine oxide. nih.gov

The reaction with a generic phosphine (R'₃P) can be summarized as: (CH₃CH₂CO)₂S₂ + R'₃P + H₂O → 2 CH₃CH₂COSH + R'₃PO

TCEP is a particularly useful reagent as it is odorless, water-soluble, and effective over a wide pH range. harvard.edunih.gov The rate of reduction by phosphines can be influenced by the steric and electronic properties of both the disulfide and the phosphine. nih.gov

| Reagent | Properties |

| Triphenylphosphine (PPh₃) | Common phosphine reagent, effective for disulfide reduction. |

| Tris(2-carboxyethyl)phosphine (TCEP) | Odorless, water-soluble, and highly effective over a broad pH range. harvard.edunih.gov |

| Tributylphosphine (PBu₃) | A potent reducing agent for alkyl disulfides. tandfonline.com |

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that can also be used to cleave disulfide bonds. tandfonline.com The reactivity of NaBH₄ towards disulfides can be significantly enhanced by the choice of solvent. While the reduction is often slow in standard ethereal solvents, the addition of a protic solvent like methanol (B129727) can accelerate the reaction. tandfonline.com The mechanism is believed to involve the hydride (H⁻) acting as a nucleophile, attacking the disulfide bond.

The general reaction is: (CH₃CH₂CO)₂S₂ + 2 NaBH₄ + 2 H₂O → 2 CH₃CH₂COSH + 2 B(OH)₃ + 2 NaOH + H₂ (stoichiometry may vary)

The reduction of disulfides with NaBH₄ can also be catalyzed by the addition of selenols. nih.gov Stronger hydride reagents like lithium aluminum hydride (LiAlH₄) would also reduce the disulfide but would likely also reduce the carbonyl groups of the acyl moiety, leading to a lack of chemoselectivity. tandfonline.com

The disulfide bond can undergo a one-electron reduction to form a disulfide radical anion (RSSR•⁻). nih.govacs.orgrsc.org This can be achieved through various methods, including pulse radiolysis or photochemical reactions. acs.orgbeilstein-journals.org For acyl disulfides, the electron-withdrawing nature of the carbonyl groups would be expected to facilitate this one-electron reduction by stabilizing the resulting radical anion.

The formation of the radical anion is the initial step in a cascade of potential subsequent reactions: (CH₃CH₂CO)₂S₂ + e⁻ → [(CH₃CH₂CO)₂S₂]•⁻

The disulfide radical anion is a transient species. nih.gov Its fate is highly dependent on the reaction conditions. It can undergo S-S bond cleavage to yield a thiyl radical and a thiolate anion: [(CH₃CH₂CO)₂S₂]•⁻ → CH₃CH₂COS• + CH₃CH₂COS⁻

The resulting thiyl radicals can participate in various radical-mediated processes, including hydrogen abstraction or addition to unsaturated bonds. researchgate.netnih.gov The stability and reactivity of the disulfide radical anion are influenced by the substituents on the disulfide. The acyl groups in Disulfide, bis(1-oxopropyl) are expected to influence the electron distribution and stability of this radical intermediate. nih.gov

Oxidative Transformations of Disulfide, bis(1-oxopropyl)

The oxidation of disulfides by singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen, represents a significant pathway for their transformation, particularly in photochemical and photobiological contexts. The reaction of ¹O₂ with disulfides, including diacyl disulfides, is considerably more sluggish than with sulfides but leads to a variety of oxidized sulfur species. rsc.org

Studies on the photooxidation of disulfides have shown that the reaction with singlet oxygen likely proceeds through the formation of reactive intermediates such as zwitterionic peroxyl adducts or thiosulfinates (RS(O)SR). sdu.dknih.govnih.gov These intermediates can then undergo further reactions. For instance, in the presence of nucleophiles like glutathione (B108866) (GSH), these intermediates can lead to the formation of mixed disulfides. sdu.dknih.gov

The general proposed mechanism for the singlet oxygen-mediated oxidation of a disulfide can be depicted as follows:

Proposed Oxidation Pathway:

RSSR + ¹O₂ → [RSS(O)OR] or RS(O)SR

The exact nature of the products can be influenced by the solvent environment. For example, in polar, protic solvents like a methanol-water mixture, the photooxidation of disulfides can favor the formation of sulfonic acids. rsc.org The efficiency and outcome of the singlet oxygen oxidation are also dependent on the structure of the disulfide. Theoretical studies on simpler disulfides like dimethyl disulfide suggest that the reaction with ¹O₂ can lead to a peroxy intermediate with a longer S-S bond, which may influence its subsequent reactivity. cuny.edu

While the homolytic cleavage of the disulfide bond to form two thiyl radicals (RS•) is a well-known process, the interaction of disulfides with other radical species can lead to the formation of sulfuranyl radicals ([RS(•)R'SR'']). A sulfuranyl radical is a trivalent sulfur species that can be formed through the addition of a radical to one of the sulfur atoms of the disulfide bond. This type of reaction is often described as a homolytic substitution at sulfur (S_H2).

The formation of sulfuranyl-type intermediates has been proposed in various radical-mediated reactions of disulfides. For instance, the reaction of an external radical (R'•) with a disulfide (RSSR) can proceed as follows:

Formation of a Sulfuranyl Radical Intermediate:

R'• + RSSR → [R'S(•)SR]

The stability and subsequent reactivity of the sulfuranyl radical intermediate are dependent on the nature of the substituents (R and R'). These radicals are generally transient and can undergo further reactions, such as fragmentation to yield a new disulfide and a new radical. While the direct observation and characterization of sulfuranyl radicals from diacyl disulfides are challenging, their intermediacy is often invoked to explain the products of radical-promoted disulfide exchange reactions.

Thermal and Photochemical Decomposition Mechanisms

The thermal stability of diacyl disulfides like Disulfide, bis(1-oxopropyl) is limited. At elevated temperatures, these compounds can undergo decomposition. While specific high-temperature rearrangement processes for Disulfide, bis(1-oxopropyl) are not well-documented in the literature, studies on analogous diacyl disulfides indicate that decomposition can occur. For instance, diacyl disulfides have been observed to decompose in aqueous solutions, a process that can be attributed to hydrolysis. nih.gov This hydrolysis can potentially proceed through the formation of an acylated persulfide intermediate, which then degrades further. nih.gov

In non-aqueous environments, thermal decomposition is also expected. The presence of the acyl groups may influence the decomposition pathway, potentially involving rearrangements or fragmentations that differ from those of simple alkyl or aryl disulfides. However, detailed mechanistic studies on the high-temperature gas-phase or solution-phase pyrolysis of Disulfide, bis(1-oxopropyl) are scarce, and thus, specific rearrangement pathways remain an area for further investigation.

The disulfide bond is a known chromophore that absorbs ultraviolet (UV) light, and this absorption can lead to the cleavage of the sulfur-sulfur bond. The photochemistry of disulfides has been a subject of interest for understanding photodegradation processes in various systems, including proteins. nih.gov

The primary photochemical event upon UV irradiation of a disulfide is the homolytic cleavage of the S-S bond, resulting in the formation of two thiyl radicals (RS•). nih.gov

Photo-Induced Scission:

RSSR + hν (UV light) → 2 RS•

Studies on simple disulfides have shown that this S-S bond cleavage can be an ultrafast process, occurring on the femtosecond timescale. nih.gov The resulting thiyl radicals are highly reactive species that can participate in a variety of subsequent reactions, including hydrogen abstraction from the solvent or other molecules, or recombination to reform the disulfide bond. nih.gov The quantum yield of this photolysis can be significant, indicating an efficient photochemical decomposition pathway. nih.gov The specific wavelength of maximum absorbance and the efficiency of the cleavage can be influenced by the substituents on the disulfide and the dihedral angle of the C-S-S-C bond. nih.gov For Disulfide, bis(1-oxopropyl), the presence of the carbonyl groups in the propionyl moieties would likely influence its absorption characteristics and the subsequent reactivity of the resulting 1-oxopropylthiyl radicals.

Disproportionation Equilibria and Kinetic Studies of Disulfide-Containing Species

The disproportionation of disulfides, a class of reactions where a molecule is converted into two different products, is a subject of interest in understanding the chemical reactivity and stability of these compounds. This section focuses on the disproportionation equilibria and kinetic studies of disulfide-containing species, with a particular emphasis on analogues of Disulfide, bis(1-oxopropyl), as specific data for this compound is not extensively available in the current scientific literature.

Disproportionation, in the context of disulfides, can be broadly defined as a redox reaction where one disulfide molecule is simultaneously oxidized and reduced, leading to the formation of species with sulfur in different oxidation states. However, the term is also used more generally to describe reactions where two identical molecules react to form two different products.

Mechanistic Considerations in Disulfide Disproportionation

The mechanism of disulfide disproportionation is not universally established and can vary depending on the specific disulfide and the reaction conditions. One proposed mechanism for the disproportionation of unsymmetrical disulfides involves a series of reactions, as illustrated in the study of solvent-free reactions for unsymmetrical organodisulfides. researchgate.net

Computational studies on the mechanochemical cleavage of diethyl disulfide have revealed multiple distinct reaction mechanisms that can govern disulfide bond cleavage under the influence of external force and in the presence of a nucleophile like the hydroxide (B78521) ion. These mechanisms include S"N"2 attacks at either the sulfur or α-carbon atoms, direct bond rupture of the S-S or C-S bonds, and an α-elimination process. ub.edu While not a direct study of disproportionation, this research highlights the complex reactivity of the disulfide bond.

In some instances, the disproportionation of disulfides can be promoted by external agents. For example, a study has shown that various disulfides can undergo a disproportionation reaction to form unsymmetrical disulfides when catalyzed by nitric oxide (NO) in the presence of oxygen. The reaction was found to be faster for alkyl disulfides, and the observed substituent effects suggested an oxidative initiation process.

Stability and Reactivity of Diacyl Disulfides

Disulfide, bis(1-oxopropyl) belongs to the family of diacyl disulfides. Research indicates that diacyl disulfides are generally stable compounds. electronicsandbooks.comnih.gov They have been shown to be stable for extended periods when stored neat and for days in organic solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF). nih.gov However, they can undergo slow decomposition in aqueous buffer solutions, which may be attributed to hydrolysis. nih.gov

While stable, diacyl disulfides can be activated to participate in various chemical reactions. They have been successfully employed as efficient acylation reagents for phenols and alcohols under catalysis by 4-(N,N-dimethylamino)pyridine (DMAP). electronicsandbooks.com This reactivity stems from the activation of the diacyl disulfide by the catalyst.

The decomposition of diacyl disulfides in aqueous media has been investigated as a potential source of hydrogen persulfide (H₂S₂). One of the proposed degradation pathways involves the initial hydrolysis of one acyl group to form an acyl persulfide intermediate. The subsequent decomposition of this intermediate is suggested to potentially involve disproportionation or radical reactions, although the precise mechanism remains unclear. nih.gov

Thiol-Disulfide Exchange: A Related Reaction

It is important to distinguish disproportionation from the more commonly studied thiol-disulfide exchange reaction. Thiol-disulfide exchange is a fundamental process in biochemistry and organic chemistry where a thiolate anion attacks a disulfide bond, resulting in the formation of a new disulfide and a new thiol. nih.gov This reaction proceeds via a well-established S"N"2 mechanism and is crucial in processes like protein folding. nih.gov While it involves the cleavage and formation of disulfide bonds, it is not a disproportionation reaction in the sense of one molecule forming two distinct products with different oxidation states for the sulfur atoms. The kinetics and mechanisms of thiol-disulfide exchange have been extensively reviewed. nih.govresearchgate.net

Advanced Analytical and Spectroscopic Methodologies for Disulfide Bonds

Mass Spectrometry-Based Approaches for Disulfide Characterization

Mass spectrometry (MS) has become an indispensable tool for the analysis of disulfide-containing molecules, offering detailed insights into their molecular weight and structure. nih.gov Bottom-up MS approaches are widely used and are categorized based on the methods used for disulfide bond cleavage. nih.gov

Choosing the right fragmentation technique is critical for successfully assigning disulfide bonds from MS/MS data. nih.gov The selection often depends on the complexity and size of the molecule being analyzed. nih.gov

Collision-Induced Dissociation (CID): CID is a common fragmentation method where ions are accelerated and collided with a neutral gas. nih.gov In the context of disulfide-linked peptides, CID spectra can be complex to interpret but can provide valuable structural information. nih.gov For a molecule like Disulfide, bis(1-oxopropyl), CID would likely induce cleavage of the disulfide bond (S-S) as well as the adjacent carbon-sulfur (C-S) bonds, yielding characteristic fragment ions.

Electron Transfer Dissociation (ETD): ETD involves the transfer of an electron to a multiply charged precursor ion, which leads to fragmentation. This technique is particularly effective at cleaving the disulfide bond itself while leaving the backbone of larger molecules, like peptides, intact. thermofisher.comnih.gov The reaction pathway for disulfide bond cleavage during ETD fragmentation is well-described. nih.gov For smaller molecules, ETD can selectively break the S-S bond, simplifying spectral interpretation. nih.gov

Higher-Energy C-trap Dissociation (HCD): HCD is a beam-type fragmentation technique that, like CID, can be used for disulfide bond analysis where reduction of the bond is not required. nih.gov It often produces high-resolution fragment ion spectra.

Electron Transfer/Higher-Energy Collision Dissociation (EThcD): EThcD is a hybrid fragmentation method that combines both ETD and HCD. This dual fragmentation approach can provide highly detailed information, making it suitable for accurately mapping disulfide bonds in complex samples. nih.gov

| Technique | Mechanism | Primary Cleavage Site | Application Notes |

|---|---|---|---|

| CID | Vibrational excitation via collision with neutral gas | Various covalent bonds, including S-S and C-S | Widely available; spectra can be complex for disulfide compounds. nih.govnih.gov |

| ETD | Electron transfer from a radical anion | Preferentially cleaves the S-S bond | Excellent for preserving peptide backbones; simplifies disulfide bond identification. thermofisher.comnih.gov |

| HCD | Beam-type collision-induced dissociation | Various covalent bonds | Produces high-resolution fragment ions; useful for non-reduced analysis. nih.gov |

| EThcD | Combination of ETD and HCD | Both S-S bond and peptide backbone | Provides comprehensive fragmentation for high-confidence disulfide mapping. nih.gov |

The mapping of disulfide bonds is essential for defining the structure of complex biomolecules like proteins and antibodies, which can have multiple cysteine residues forming various potential linkages. nih.govnih.gov The standard workflow often involves comparing peptide maps generated under non-reducing and reducing conditions. nih.govcreative-proteomics.com In the non-reduced sample, disulfide bonds remain intact, while in the reduced sample, they are cleaved. The disappearance of a peak from the non-reduced sample and the appearance of two new peaks in the reduced sample indicate a disulfide linkage. nih.gov

For a small, symmetric molecule such as Disulfide, bis(1-oxopropyl), the concept of "mapping" is simplified to unambiguous identification. The process involves:

High-Resolution Mass Spectrometry: Obtaining an accurate mass measurement to confirm the elemental composition (C6H10O2S2).

Tandem Mass Spectrometry (MS/MS): Using fragmentation techniques like CID or ETD to break the molecule apart. The resulting fragments (e.g., the propionylthiyl cation or radical) are detected, and their masses are used to confirm the connectivity of the atoms, verifying the presence of the bis(1-oxopropyl) disulfide structure.

Chromatographic Separation Techniques

Chromatography is a fundamental tool for isolating and quantifying disulfide compounds from complex mixtures prior to their detection. The choice between gas and liquid chromatography typically depends on the volatility and polarity of the analyte.

Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Many small-molecule disulfides, such as Diisopropyl disulfide and Di-sec-butyl disulfide, are amenable to GC analysis. nist.govnist.gov The analysis of Disulfide, bis(1-oxopropyl), a related volatile compound, would follow similar principles. The compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. Non-polar columns are often used for the separation of such compounds. nist.govnist.gov Retention indices, which are standardized retention times, are used for compound identification. nist.gov

| Compound | Formula | Molecular Weight | Retention Index (Non-polar column) | Source |

|---|---|---|---|---|

| Disulfide, bis(1-methylethyl) | C6H14S2 | 150.31 | Not specified | nist.gov |

| Disulfide, bis(1-methylpropyl) | C8H18S2 | 178.36 | 1212 | nist.govchemeo.com |

| bis-(1-Methyl-2-oxopropyl) disulfide | C8H14O2S2 | 206.33 | 1469 | nist.gov |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally sensitive compounds in a liquid matrix. It is frequently employed for the analysis of disulfides and their corresponding thiols. nih.gov A common approach for disulfide analysis is Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase (like C18) is used with a polar mobile phase. nih.govnih.gov

A chromatographic method for detecting Disulfide, bis(1-oxopropyl) and its corresponding thiol, 3-mercaptopropan-2-one, could be developed using a C18 column. nih.gov Detection can be achieved using various methods, including UV-Vis spectroscopy. For enhanced sensitivity and selectivity, an electrochemical detector can be employed, which is highly sensitive to compounds that can be oxidized or reduced, such as thiols and disulfides. nih.gov This approach allows for detection in the low parts-per-billion range. nih.gov

Electron Spin Resonance Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique that detects species with one or more unpaired electrons, such as free radicals. slideshare.netslideshare.net It is a non-destructive technique based on the absorption of microwave radiation by an unpaired electron in a strong magnetic field. slideshare.net

The disulfide bond is susceptible to homolytic cleavage under certain conditions, such as exposure to UV light or reaction with other radical species, which results in the formation of two thiyl radicals (RS•). In the case of Disulfide, bis(1-oxopropyl), this cleavage would produce the propionylthiyl radical (CH3CH2C(O)S•).

ESR spectroscopy is the definitive method for detecting and characterizing such transient radical intermediates. acs.org The resulting ESR spectrum provides information about the electronic structure of the radical and its interaction with its environment. This technique is invaluable for studying reaction kinetics and mechanisms involving disulfide compounds where radical pathways are suspected. slideshare.netnih.gov

Computational Chemistry and Theoretical Studies of Disulfide, Bis 1 Oxopropyl and Disulfide Linkages

Computational chemistry and theoretical studies provide powerful tools for investigating the intricate nature of disulfide bonds at a molecular level. While specific computational research on Disulfide, bis(1-oxopropyl) is limited in publicly available literature, the extensive studies on a wide range of disulfide-containing molecules, from simple dialkyl disulfides to complex proteins, offer profound insights into the principles governing its behavior. These computational approaches allow for the exploration of conformational preferences, electronic properties, reactivity, and the mechanisms of bond formation and cleavage, which are directly applicable to understanding Disulfide, bis(1-oxopropyl).

Future Research Outlook and Emerging Paradigms for Disulfide, Bis 1 Oxopropyl

Exploration of Disulfide, bis(1-oxopropyl) in Dynamic Covalent Chemistry

Dynamic covalent chemistry (DCC) relies on the formation of reversible covalent bonds, with disulfide exchange being a prominent reaction. rsc.org This process allows for the creation of dynamic systems that can adapt their structure in response to external stimuli. Photoinduced radical disulfide metathesis, for example, utilizes UV light to trigger the homolytic cleavage and recombination of disulfide bonds, enabling the formation of responsive materials like hydrogels. rsc.org However, no specific studies detailing the use of Disulfide, bis(1-oxopropyl) within the framework of dynamic covalent chemistry were identified. Its potential to participate in such reversible exchange reactions remains unexplored in the available literature.

Integration into Catalytic Systems and Organocatalysis

Disulfides, in a general sense, have been shown to be versatile in catalysis. They can function as photocatalysts, hydrogen atom transfer (HAT) catalysts, and initiators in various organic reactions. beilstein-journals.org The generation of thiyl radicals from disulfides under photoirradiation is a key step in these catalytic cycles. beilstein-journals.org In biological systems, enzymes like quiescin sulfhydryl oxidase (QSOX) catalyze the formation of disulfide bonds, playing a crucial role in protein folding. nih.govnih.gov Despite this broad utility of the disulfide functional group, there is no specific research available on the integration of Disulfide, bis(1-oxopropyl) into any catalytic systems or its application in organocatalysis.

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The intersection of chemistry and materials science often leverages the unique properties of specific molecules to create novel materials. For instance, a related compound, Bis-(sodium sulfopropyl)-disulfide, is utilized as a brightening agent in copper electroplating for applications such as printed circuit boards. chemicalbook.com This highlights how functionalized disulfides can be integral to developing advanced materials. Nevertheless, a review of existing research reveals no such interdisciplinary studies or applications for Disulfide, bis(1-oxopropyl).

Development of Sustainable Synthesis Routes for Disulfide, bis(1-oxopropyl) and Analogues

The principles of green chemistry encourage the development of sustainable and environmentally benign synthetic methods. While general methods for synthesizing disulfides exist, such as the oxidation of thiols, specific research into sustainable routes for the production of Disulfide, bis(1-oxopropyl) is not documented. The development of such methods would be a necessary precursor to any large-scale application of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.